Cas no 710323-21-0 (5-(Thiophen-3-yl)pyrazin-2-amine)

5-(Thiophen-3-yl)pyrazin-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(Thiophen-3-yl)pyrazin-2-amine
- 5-(3-Thienyl)-2-pyrazinamine
- 5-thiophen-3-ylpyrazin-2-amine
- 5-thiophen-3-yl-pyrazin-2-ylamine
- TVLIZLWEJGLKAS-UHFFFAOYSA-N
- FT-0723782
- I11191
- SCHEMBL2644971
- DTXSID10470013
- 5-(3-THIENYL)-2-PYRAZINAMINE,95+%
- A1-14184
- 710323-21-0
- AKOS006323473
- DB-074370
-
- インチ: InChI=1S/C8H7N3S/c9-8-4-10-7(3-11-8)6-1-2-12-5-6/h1-5H,(H2,9,11)
- InChIKey: TVLIZLWEJGLKAS-UHFFFAOYSA-N
- ほほえんだ: C1=CSC=C1C2=NC=C(N)N=C2
計算された属性
- せいみつぶんしりょう: 177.03600
- どういたいしつりょう: 177.03606841g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 80Ų
じっけんとくせい
- PSA: 80.04000
- LogP: 2.36850
5-(Thiophen-3-yl)pyrazin-2-amine セキュリティ情報
5-(Thiophen-3-yl)pyrazin-2-amine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-(Thiophen-3-yl)pyrazin-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM168838-1g |
5-(thiophen-3-yl)pyrazin-2-amine |
710323-21-0 | 95% | 1g |
$563 | 2024-07-24 | |
A2B Chem LLC | AH21787-500mg |
5-(Thiophen-3-yl)pyrazin-2-amine |
710323-21-0 | > 95% | 500mg |
$1090.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650952-5g |
5-(Thiophen-3-yl)pyrazin-2-amine |
710323-21-0 | 98% | 5g |
¥13297.00 | 2024-05-02 | |
Alichem | A099002344-1g |
5-(Thiophen-3-yl)pyrazin-2-amine |
710323-21-0 | 95% | 1g |
$455.00 | 2023-09-01 | |
Chemenu | CM168838-1g |
5-(thiophen-3-yl)pyrazin-2-amine |
710323-21-0 | 95% | 1g |
$426 | 2021-08-05 | |
A2B Chem LLC | AH21787-5g |
5-(Thiophen-3-yl)pyrazin-2-amine |
710323-21-0 | 95% | 5g |
$1203.00 | 2024-04-19 |
5-(Thiophen-3-yl)pyrazin-2-amine 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
5-(Thiophen-3-yl)pyrazin-2-amineに関する追加情報
Introduction to 5-(Thiophen-3-yl)pyrazin-2-amine (CAS No: 710323-21-0)
5-(Thiophen-3-yl)pyrazin-2-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural framework that combines a thiophene ring with a pyrazine core. This molecular configuration imparts distinct chemical properties, making it a valuable scaffold for the development of novel bioactive molecules. The compound is identified by the CAS number 710323-21-0, which serves as a unique identifier in scientific and industrial databases, ensuring precise classification and retrieval of relevant data.
The structural motif of 5-(Thiophen-3-yl)pyrazin-2-amine consists of a five-membered aromatic ring containing sulfur, fused to a six-membered pyrazine ring. This combination not only enhances the compound's electronic properties but also influences its interactions with biological targets. The presence of an amine group at the 2-position of the pyrazine ring further expands its potential utility in medicinal chemistry, allowing for diverse functionalization and derivatization strategies.
In recent years, there has been growing interest in heterocyclic compounds due to their broad spectrum of biological activities. 5-(Thiophen-3-yl)pyrazin-2-amine has emerged as a promising candidate in this category, particularly in the context of drug discovery and development. Its unique structural features make it an attractive building block for synthesizing molecules with potential therapeutic applications. Researchers have been exploring its derivatives for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.
One of the most compelling aspects of 5-(Thiophen-3-yl)pyrazin-2-amine is its versatility in chemical modifications. The thiophene ring can undergo various reactions, such as sulfonylation, alkylation, and coupling with other heterocycles, while the pyrazine core offers multiple sites for functionalization. This flexibility allows chemists to tailor the compound's properties to specific biological targets, enhancing its efficacy and selectivity. Such adaptability is crucial in modern drug design, where precision and specificity are paramount.
The synthesis of 5-(Thiophen-3-yl)pyrazin-2-amine has been optimized through several methodologies, each offering distinct advantages in terms of yield, purity, and scalability. Common approaches include cross-coupling reactions between halogenated thiophenes and pyrazine derivatives, as well as nucleophilic substitution reactions involving protected amine precursors. These synthetic routes have been refined to ensure high regioselectivity and minimal byproduct formation, making them suitable for industrial-scale production.
Recent advancements in computational chemistry have further accelerated the exploration of 5-(Thiophen-3-yl)pyrazin-2-amine and its derivatives. Molecular modeling techniques allow researchers to predict binding affinities and optimize molecular structures before experimental synthesis. This integration of computational methods with traditional wet chemistry has significantly reduced the time and resources required for drug discovery programs. Additionally, virtual screening algorithms help identify potential lead compounds based on their structural features and predicted biological activities.
The pharmacological evaluation of 5-(Thiophen-3-yl)pyrazin-2-amine has revealed several promising candidates for further development. In vitro studies have demonstrated its ability to inhibit certain enzymes and receptors involved in pathological processes such as inflammation and cancer progression. For instance, derivatives of this compound have shown potent activity against cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation. Furthermore, some analogs have exhibited inhibitory effects on kinases implicated in tumor growth and metastasis.
Preclinical studies have provided additional insights into the therapeutic potential of 5-(Thiophen-3-yl)pyrazin-2-amine based compounds. Animal models have been employed to assess their safety profiles and efficacy in vivo. These studies have highlighted the compound's ability to modulate biological pathways without significant off-target effects. Such findings are crucial for advancing candidates into clinical trials, where human subjects are evaluated for therapeutic benefits and adverse reactions.
The future directions for research on 5-(Thiophen-3-yloxy)pyrazinane 2-amines (CAS No: 71032321) include exploring novel synthetic routes that enhance efficiency and sustainability. Green chemistry principles are being increasingly adopted to minimize environmental impact during synthesis, such as using solvent-free conditions or biocatalytic methods. Additionally, efforts are underway to develop more robust analytical techniques for characterizing complex derivatives and assessing their purity.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory discoveries into clinical applications. Open innovation models foster knowledge sharing and accelerate drug development pipelines by leveraging diverse expertise across disciplines. As research continues to uncover new therapeutic applications for 5-(Thiophen-yloxy)pyrazinane 2-amines, interdisciplinary collaborations will play a pivotal role in bringing these compounds from bench to market.
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